N-(2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)benzamide

Medicinal Chemistry Scaffold Differentiation Linker Engineering

N-(2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)benzamide (CAS 2034441-52-4) is a synthetic small molecule with the molecular formula C19H17N3O3 and a molecular weight of 335.36 g/mol. The compound features a benzamide core conjugated to a 2-(furan-2-yl)pyridin-3-yl moiety via a glycinamide (amino-oxoethyl) linker, placing it within the broader class of furan-pyridine benzamide derivatives.

Molecular Formula C19H17N3O3
Molecular Weight 335.363
CAS No. 2034441-52-4
Cat. No. B2970978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)benzamide
CAS2034441-52-4
Molecular FormulaC19H17N3O3
Molecular Weight335.363
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3
InChIInChI=1S/C19H17N3O3/c23-17(13-22-19(24)14-6-2-1-3-7-14)21-12-15-8-4-10-20-18(15)16-9-5-11-25-16/h1-11H,12-13H2,(H,21,23)(H,22,24)
InChIKeyZXLVWWBXUUQXRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(((2-(Furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)benzamide (CAS 2034441-52-4): Chemical Identity and Procurement Profile


N-(2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)benzamide (CAS 2034441-52-4) is a synthetic small molecule with the molecular formula C19H17N3O3 and a molecular weight of 335.36 g/mol . The compound features a benzamide core conjugated to a 2-(furan-2-yl)pyridin-3-yl moiety via a glycinamide (amino-oxoethyl) linker, placing it within the broader class of furan-pyridine benzamide derivatives . Its IUPAC name is N-[2-[[2-(furan-2-yl)pyridin-3-yl]methylamino]-2-oxoethyl]benzamide, and it is primarily supplied as a research-grade chemical (typical purity ≥95%) for laboratory investigation . As of April 2026, no regulatory approvals (FDA, EMA) have been granted for this compound in any therapeutic indication .

Linker engineering
Unique glycinamide linker enables scaffold-hopping studies within furan-pyridine benzamide space
Regiochemistry
Underrepresented 2,3-disubstitution pattern supports regioisomer SAR exploration distinct from 3,5-series
Physicochemical profiling
Moderate lipophilicity and elevated rotatable bonds offer a probe for linker flexibility vs. permeability studies

Why N-(2-(((2-(Furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)benzamide Cannot Be Generically Substituted Within the Furan-Pyridine Benzamide Class


Within the furan-pyridine benzamide chemical space, three structural variables critically govern target engagement, selectivity, and physicochemical properties: (i) the position of the furan attachment on the pyridine ring (2- vs. 3- vs. 5-substitution), (ii) the nature and length of the linker connecting the heterocyclic core to the benzamide terminus, and (iii) the substitution pattern on the terminal benzamide ring [1]. The target compound incorporates a unique glycinamide linker (—CH₂—NH—CO—CH₂—NH—CO—) that is structurally distinct from the direct methylene-amide linkers (—CH₂—NH—CO—) found in most commercially available analogs such as 4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide or 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide [1]. This extended linker introduces an additional hydrogen-bond donor/acceptor pair and increases conformational flexibility, which can alter binding kinetics, residence time, and off-rate at protein targets in ways that cannot be predicted from simpler analogs [1]. Furthermore, the specific 2-(furan-2-yl)pyridin-3-yl regioisomer places the furan in a spatial orientation that is distinct from the 5-substituted regioisomers that predominate in published SAR studies, meaning that activity data from those series cannot be reliably extrapolated to this compound [1]. Substituting any in-class analog without empirical validation therefore risks both false-positive and false-negative results in target-engagement assays.

Linker mismatch Glycinamide linker provides additional H-bond donor/acceptor compared to direct methylene-amide analogs, altering binding topology
Regioisomer shift 2-(furan-2-yl)pyridin-3-yl orientation differs from the dominant 5-substituted series; published SAR not directly transferable
Flexibility difference Increased rotatable bonds (6 vs. 4) may alter binding thermodynamics, limiting interchangeability with simpler analogs

Quantitative Differentiation Evidence for N-(2-(((2-(Furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)benzamide (CAS 2034441-52-4) vs. Closest Structural Analogs


Structural Uniqueness: Glycinamide Linker Confers Distinct Hydrogen-Bonding Topology vs. Direct Methylene-Amide Analogs

The target compound is the only commercially catalogued member of the 2-(furan-2-yl)pyridin-3-yl benzamide family that incorporates a glycinamide (—NH—CO—CH₂—NH—CO—) linker between the heterocyclic core and the terminal benzamide. All other catalogued analogs—including 4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide, N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide, and N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide—employ a direct methylene-amide (—CH₂—NH—CO—) linkage . The glycinamide extension adds one additional hydrogen-bond donor (amide NH) and one additional hydrogen-bond acceptor (amide C=O) relative to the direct analogs, increasing the total H-bond donor count from 1 to 2 and the H-bond acceptor count from 3 to 4 . This linker topology is relevant because glycinamide-containing benzamide derivatives have been independently identified as privileged scaffolds in histone deacetylase (HDAC) inhibitor design, where the extended linker facilitates optimal zinc-chelating group positioning within the catalytic tunnel [1].

Linker topology
Class-level inference
Target: Glycinamide linker (2 H-bond donors, 4 acceptors, MW 335.36)
vs. direct methylene-amide analogs (1 donor, 3 acceptors, MW ~296–320)
Δ donors +1, Δ acceptors +1, Δ MW up to +39.06
Unique H-bonding topology; class-inferred relevance for HDAC-like scaffold positioning
No head-to-head biochemical data available for target compound
Medicinal Chemistry Scaffold Differentiation Linker Engineering

Regioisomeric Differentiation: 2-(Furan-2-yl)pyridin-3-yl Substitution Pattern vs. 5-Substituted Analogs Dominating Published Literature

The target compound bears the furan substituent at the 2-position of the pyridine ring, with the methylamino attachment at the 3-position. This 2,3-disubstitution pattern is distinct from the 3,5-disubstitution pattern (furan at 5-position, methylamino at 3-position) that characterizes the majority of published furan-pyridine benzamide derivatives, including 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide and 3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide [1]. In related furan-pyridine kinase inhibitor scaffolds, the 2- vs. 5-substitution position has been shown to alter the dihedral angle between the furan and pyridine rings, affecting π-stacking interactions within the ATP-binding pocket and consequently modulating kinase selectivity profiles [2]. While no direct target-engagement data exist for the target compound itself, the regioisomeric distinction means that published SAR from the 5-substituted series cannot be assumed to apply to the 2-substituted target compound.

Regiochemistry
Class-level inference
2-(furan-2-yl)pyridin-3-yl substitution (target)
vs. 5-(furan-2-yl)pyridin-3-yl dominant in published SAR
Altered dihedral angle and electronic conjugation predicted
Underrepresented 2,3-regioisomer for kinase/HDAC selectivity exploration
No comparative biological assay data available for target compound
Regiochemistry Target Engagement Kinase Selectivity

Computed Physicochemical Differentiation: Lipophilicity and Rotatable Bond Profile vs. Closest Commercial Analogs

The target compound's glycinamide linker increases the number of rotatable bonds from 4 (in direct methylene-amide analogs such as 4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide) to 6, as computed from the SMILES structure O=C(CNC(=O)C1=CC=CC=C1)NCC1=CC=CN=C1C1=CC=CO1 . The predicted XLogP3-AA value for the structurally related vinyl analog IS1 (PubChem CID 2874943, C₂₀H₁₇N₃O₃) is 2.2, and the target compound is expected to fall within a comparable lipophilicity range (estimated XLogP ~1.8–2.5) based on the absence of additional lipophilic substituents [1]. This places the target compound in a moderately lipophilic space suitable for membrane permeability, but the higher rotatable bond count (6 vs. 4) is associated with increased conformational entropy, which may affect binding thermodynamics in ways that simpler analogs cannot recapitulate .

Physicochemical flexibility
Data to verify
Rotatable bonds: 6 (target) vs. 4 (direct analogs)
Estimated XLogP ~1.8–2.5 (target) vs. 2.0–3.0 (analogs)
Additional polar surface area from extra amide
Higher conformational entropy; distinct predicted ADME profile within series
Computed descriptors only; no experimental logD or permeability data
Drug-likeness ADME Prediction Physicochemical Profiling

Recommended Research Application Scenarios for N-(2-(((2-(Furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)benzamide Based on Structural Differentiation Evidence


Linker-Scanning SAR Campaigns in Furan-Pyridine Benzamide Lead Optimization

The target compound's glycinamide linker is structurally unique among commercially available 2-(furan-2-yl)pyridin-3-yl benzamide derivatives. Research groups engaged in linker-scanning structure-activity relationship (SAR) studies—where incremental changes in linker length and composition are systematically evaluated for their impact on target potency, selectivity, and pharmacokinetics—can employ this compound as a distinct linker variant. The additional hydrogen-bond donor and acceptor, combined with increased conformational flexibility (6 rotatable bonds vs. 4 for direct analogs), allow investigation of whether extended linkers enhance or diminish target engagement relative to the simpler methylene-amide series .

Regioisomeric Selectivity Profiling Against Kinase or HDAC Targets

Because the target compound bears the furan substituent at the pyridine 2-position rather than the 5-position that dominates published furan-pyridine benzamide literature, it provides a rare opportunity to evaluate whether regioisomeric variation alters target selectivity. In kinase inhibitor programs where furan-pyridine scaffolds have shown activity (e.g., Raf kinase inhibitors described in patent EP0912516A4), testing this 2,3-regioisomer against a panel of kinases alongside the 3,5-regioisomeric analogs could reveal whether the spatial orientation of the furan ring modulates off-target binding [1]. Similarly, given that benzamide derivatives with extended linkers have been identified as HDAC3-selective inhibitors, this compound could be screened for HDAC isoform selectivity [2].

Physicochemical Benchmarking of Linker Flexibility Effects on Cellular Permeability

The increased rotatable bond count (6 vs. 4) and additional polar surface area of the target compound relative to direct methylene-amide analogs make it a useful probe for studying the relationship between linker flexibility and passive membrane permeability within a congeneric chemical series. Parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability comparisons between this compound and simpler analogs can quantify the energetic cost of the additional rotatable bonds and amide group in terms of permeability coefficients (Papp), providing design principles for future linker optimization .

Computational Docking and Molecular Dynamics Studies of Linker-Dependent Binding Modes

The target compound's extended glycinamide linker and unique 2,3-regioisomeric substitution pattern make it a valuable test case for computational chemists seeking to validate docking scoring functions and molecular dynamics force fields. Because the compound has no published co-crystal structure, it represents a blind prediction challenge: can in silico methods correctly predict whether the extended linker enables deeper penetration into a binding pocket or, alternatively, introduces entropic penalties that reduce affinity? Comparative docking studies against the simpler methylene-amide analogs can benchmark the accuracy of different scoring functions for linker-dependent binding .

Application
Selection Property
Validation Focus
Linker-scanning SAR studies
Glycinamide linker uniqueness
Target engagement vs. methylene-amide linker variants
Regioisomeric selectivity profiling
2,3-disubstitution pattern
Kinase/HDAC panel assessment vs. 3,5-regioisomers
Physicochemical benchmarking
Rotatable bond count and polar surface area
Permeability assay comparison vs. direct methylene-amide analogs
Computational docking and MD studies
Extended linker and unique regiochemistry
Blind prediction of binding mode and affinity ranking
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